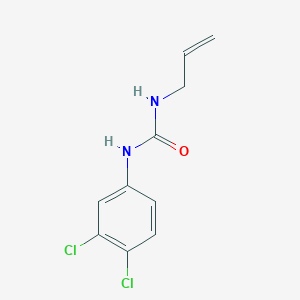
1-Allyl-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol This compound is part of the urea family and is characterized by the presence of an allyl group and a dichlorophenyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-Allyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-dichloroaniline} + \text{allyl isocyanate} \rightarrow \text{this compound} ]
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
1-Allyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-Allyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-Allyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
- 1-Allyl-3-(2,4-dichlorophenyl)urea
- 1-Allyl-3-(2,3-dichlorophenyl)urea
- 1-Allyl-3-(3,5-dichlorophenyl)urea
- 1-Allyl-3-(2,6-dichlorophenyl)urea
These compounds share a similar structure but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
26683-64-7 |
|---|---|
Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI Key |
MGGHRIOQKXURQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


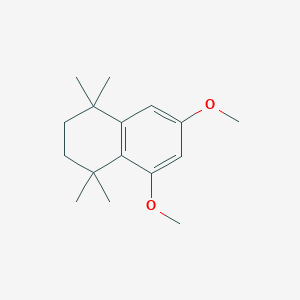


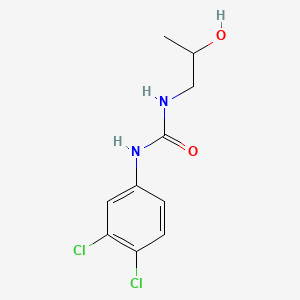
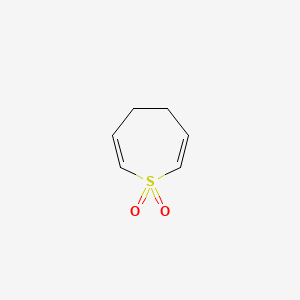
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)

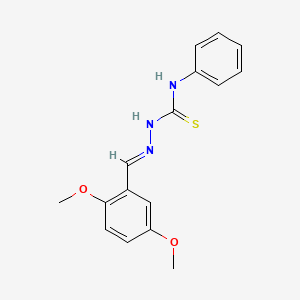
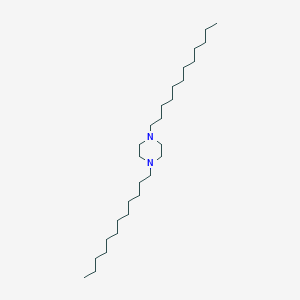
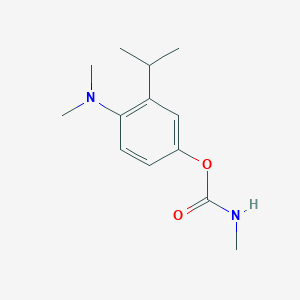
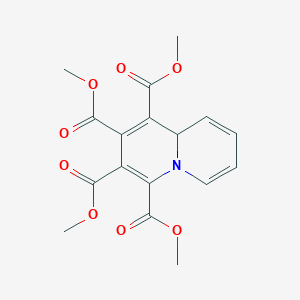

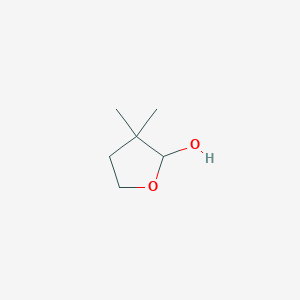
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
